(5S)-1,4-Oxazepane-5-carboxylic acid

Description

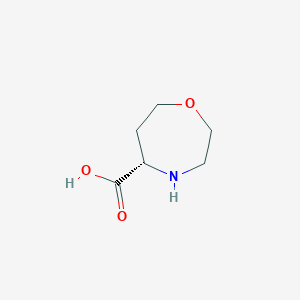

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(5S)-1,4-oxazepane-5-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-1-3-10-4-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 |

InChI Key |

SYAZJTXQJYCQPS-YFKPBYRVSA-N |

Isomeric SMILES |

C1COCCN[C@@H]1C(=O)O |

Canonical SMILES |

C1COCCNC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5s 1,4 Oxazepane 5 Carboxylic Acid and Its Chiral Derivatives

Strategies for Constructing the 1,4-Oxazepane (B1358080) Ring System

The formation of the 1,4-oxazepane ring is a challenging synthetic task due to the entropic and enthalpic barriers associated with forming medium-sized rings. researchgate.netnih.gov Nevertheless, several robust approaches have been developed.

Intramolecular Cyclization Approaches for Oxazepane Formation

Intramolecular cyclization is a cornerstone for the synthesis of 1,4-oxazepanes. This strategy involves creating a linear precursor containing the necessary oxygen and nitrogen heteroatoms, which is then induced to form the seven-membered ring. The most robust synthetic approaches reported are based on the intramolecular cyclization of precursors such as alkenols, alkynols, or hydroxyketones. rsc.org For instance, a base-promoted regioselective exo-dig cyclization of alkynyl alcohols has been developed to afford 1,4-oxazepine (B8637140) derivatives without the need for a metal catalyst. acs.org However, the synthesis of certain derivatives, like 1,4-oxazepane-2,5-diones, can be complicated by the conformational preferences of amide bonds within the precursor, which may disfavor ring closure. researchgate.netnih.gov

Brønsted or Lewis Acid-Catalyzed Etherification and Cyclization Reactions

Acid catalysis is frequently employed to facilitate the construction of the oxazepane ring. Both Brønsted and Lewis acids can activate functional groups within a linear precursor to promote the key ring-forming etherification or cyclization step. rsc.orgnih.gov

A straightforward synthesis of 4,7-disubstituted 1,4-oxazepanes has been achieved via a Brønsted acid-catalyzed intramolecular etherification. eurekaselect.com In this method, diversely substituted N-tethered bis-alcohols undergo cyclization catalyzed by H₂SO₄ in p-dioxane, demonstrating an effective route to the saturated oxazepane core. eurekaselect.com Lewis acids are also widely used to promote similar transformations. nih.gov Recently, a method for synthesizing chiral 1,4-benzoxazepines, a related benzo-fused structure, was developed using a chiral Brønsted acid catalyst to achieve enantioselective desymmetrization of 3-substituted oxetanes. acs.org This highlights the power of acid catalysis not only in ring formation but also in controlling stereochemistry.

Ring Expansion Strategies in Heterocyclic Synthesis

An alternative to direct cyclization is the expansion of a pre-existing, smaller heterocyclic ring. This strategy can bypass the challenges of a direct 7-membered ring closure. A notable example is the synthesis of hexahydro-1,4-oxazepanes through the ring expansion of a morpholine (B109124) precursor. rsc.org In this reaction, 4-benzyl-3-chloromethylmorpholine reacts with phenoxide anions, leading to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes. rsc.org The mechanism is proposed to proceed through neighboring group participation by the nitrogen atom, forming a strained, ambident aziridinium (B1262131) cation intermediate, which is then attacked by the nucleophile to yield the ring-expanded product. rsc.org Similar ring expansion concepts have been applied to other heterocyclic systems, such as the synthesis of oxindole (B195798) fused 1,3-oxazepanes from pyrrolidine (B122466) derivatives. rsc.orgnih.gov

Stereoselective Synthesis of (5S)-1,4-Oxazepane-5-carboxylic acid

Achieving the specific (5S) stereochemistry of the target molecule requires stereoselective synthetic methods. The primary documented approach leverages the chiral pool, using naturally occurring chiral molecules as starting materials to impart the desired stereochemistry.

Chiral Pool Synthesis Leveraging Natural Amino Acids (e.g., Homoserine Derivatives)

A highly effective method for preparing chiral 1,4-oxazepane-5-carboxylic acids utilizes L-homoserine, a natural amino acid, as the chiral starting material. nih.govumtm.cz This approach anchors the inherent stereochemistry of the amino acid to establish the (5S) configuration at the C5 position of the oxazepane ring.

One reported solid-phase methodology begins with Fmoc-HSe(TBDMS)-OH, a protected homoserine derivative, immobilized on a Wang resin. rsc.orgrsc.org The synthesis proceeds through several key steps:

N-Arylsulfonylation: The secondary amine is reacted with various nitrobenzenesulfonyl chlorides. rsc.org

N-Alkylation: The sulfonamide nitrogen is then alkylated with different 2-bromoacetophenones to introduce a substituent that will ultimately form the C2 position of the ring. rsc.org

Cleavage and Cyclization: The crucial step is the cleavage of the intermediate from the polymer support. Treatment with a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) simultaneously removes the acid-labile protecting groups and resin linkage, which initiates a reductive cyclization cascade to yield the desired 1,4-oxazepane ring. rsc.orgresearchgate.net

This process generates a second stereocenter at the C2 position. The cyclization occurs with variable diastereoselectivity, producing a mixture of diastereomers that, in many cases, can be separated by purification techniques like RP-HPLC. nih.govrsc.org Catalytic hydrogenation of the nitro group on the arylsulfonyl moiety to the corresponding aniline (B41778) often improves the separability of the resulting diastereomers. rsc.org

The table below summarizes the synthesis of various 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives using this chiral pool strategy, highlighting the diastereomeric ratios and yields for the major isolated isomer.

| Final Compound Derivative | Starting 2-Bromoacetophenone Substituent | Diastereomeric Ratio (R:S at C2) | Overall Yield of Major Isomer (C2-R) | Reference |

|---|---|---|---|---|

| 7a (R¹ = piperazin-1-yl) | Unsubstituted Phenyl | 72:28 | 10% | nih.gov |

| 7b (R¹ = NH₂) | Unsubstituted Phenyl | 45:55 (R:S) | 9% (R-isomer), 4% (S-isomer) | nih.gov |

| 6g (Ammonium carboxylate) | Unsubstituted Phenyl | 62:38 | Data not specified for yield of 6g, but major epimer was isolated | nih.gov |

Asymmetric Induction and Chiral Auxiliary-Mediated Methodologies

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction, creating a preferred stereoisomer. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed. iupac.org This is a powerful and widely used strategy for the synthesis of enantiomerically pure compounds. digitellinc.com

While the chiral pool synthesis from homoserine is a well-documented and effective route to this compound, the application of chiral auxiliary-mediated methodologies specifically for the asymmetric synthesis of this particular compound is not prominently featured in the surveyed literature. The existing methods rely on the inherent chirality of the starting material rather than inducing a new stereocenter on an achiral precursor through an auxiliary. rsc.orgnih.gov The formation of the second stereocenter at C2 in the homoserine-based synthesis is notably non-stereoselective, yielding diastereomeric mixtures, which further indicates the absence of an asymmetric induction mechanism for that position in the reported route. nih.gov

Regioselectivity and Diastereoselectivity Control in Ring Closure Reactions

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids often involves the formation of two stereocenters, making the control of regioselectivity and diastereoselectivity a critical aspect of the synthetic strategy. Research into the formation of the oxazepane scaffold from polymer-supported homoserine has shown that the stereochemical outcome can be highly dependent on the reaction conditions and the nature of the substituents involved. rsc.orgrsc.org

In one studied approach, the key ring-forming step occurs during the cleavage of a precursor from a solid support. When trifluoroacetic acid (TFA) is used alone for cleavage, it leads to the removal of a silyl (B83357) protecting group, followed by a spontaneous lactonization, which is a competing side reaction. rsc.orgresearchgate.net However, when a reducing agent like triethylsilane (Et₃SiH) is added to the TFA cleavage cocktail, the reaction is directed towards the formation of the desired 1,4-oxazepane ring. rsc.orgrsc.org

Despite the successful ring closure, this specific methodology was found to be nonstereoselective, yielding the 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.orgnih.gov The ratio of these diastereomers was influenced by the substitution pattern of the starting 2-bromoacetophenones used in the synthesis. rsc.org For instance, the synthesis of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives resulted in an inseparable mixture of diastereomers. rsc.orgnih.gov While the formation of the seven-membered ring itself was not diastereoselective, subsequent modifications to the molecule could facilitate the separation of these isomers. rsc.org

Another approach to synthesizing polysubstituted chiral 1,4-oxazepanes relies on a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov Mechanistic studies in this area have highlighted the role of a chiral bromonium intermediate in controlling the regioselectivity of the cyclization. nih.gov Computational and experimental data suggest that the stereoselectivity is primarily controlled by the conformation of the substrate, as the bromonium intermediate is formed without a transition state. nih.gov This method has been successfully applied to a range of substrates, producing tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov

Table 1: Influence of Cleavage Conditions on Reaction Outcome

| Cleavage Reagent | Primary Product | Stereoselectivity | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Lactone (via spontaneous lactonization) | N/A | rsc.org |

Polymer-Supported Synthesis Approaches for Oxazepane-5-carboxylic Acids

Polymer-supported synthesis offers a streamlined methodology for preparing 1,4-oxazepane-5-carboxylic acids, facilitating purification and handling of intermediates. rsc.org A notable strategy utilizes homoserine immobilized on a solid support, such as Wang resin, as the chiral starting material. rsc.orgnih.gov

The synthesis commences with Fmoc-HSe(TBDMS)-OH, a protected homoserine derivative, which is anchored to the resin. rsc.org The immobilized amino acid then undergoes a sequence of reactions. First, the nitrogen is sulfonylated, for example with various nitrobenzenesulfonyl chlorides. researchgate.net This is followed by N-alkylation with substituted 2-bromoacetophenones to generate N-phenacyl nitrobenzenesulfonamides. rsc.orgrsc.org

The crucial cyclization and release from the polymer support are achieved in the final cleavage step. As mentioned previously, a cleavage cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) is employed to yield the 1,4-oxazepane derivatives. rsc.org This approach has been successfully used to prepare a variety of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives. nih.gov Although the cyclization is not stereoselective, this solid-phase method provides a versatile route to the oxazepane scaffold, which is suitable for further modification and library generation. rsc.orgnih.gov

The choice of resin and linker can influence the outcome. For example, using Rink amide resin (R¹ = NH₂) required a repeated alkylation step and ultimately yielded the final product as a mixture of diastereomers. nih.gov In another case, using a Wang-piperazine resin, the cleavage step unexpectedly cleaved the piperazine (B1678402) moiety as well. nih.gov

Derivatization and Functionalization Strategies Post-Cyclization

Once the 1,4-oxazepane-5-carboxylic acid scaffold is constructed, further derivatization and functionalization can be performed to create a diverse range of analogues. These modifications can be targeted at the carboxylic acid group, the secondary amine in the ring, or other functional groups incorporated into the substituents.

A key post-cyclization strategy reported in the literature is the catalytic hydrogenation of a nitro group on an aromatic substituent. rsc.org In the synthesis of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acids bearing a nitrobenzenesulfonyl group, the initial cyclization yields a mixture of diastereomers that are difficult to separate. rsc.orgrsc.org However, the catalytic hydrogenation of the nitro group to an aniline significantly improves the separability of these diastereomeric products. rsc.org This allows for the isolation and full characterization of the major isomers, demonstrating how a simple functional group transformation can be critical for purification. rsc.org

The carboxylic acid moiety itself is a prime handle for derivatization. Standard organic chemistry techniques can be employed to modify this group. nih.gov

Amide Formation: The carboxylic acid can be coupled with various amines to form amides, a common strategy in medicinal chemistry to explore structure-activity relationships. This typically involves activation of the carboxylic acid, for example, with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). thermofisher.com

Esterification: Conversion of the carboxylic acid to an ester can alter the compound's physicochemical properties, such as lipophilicity.

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for further functionalization.

These post-cyclization modifications are essential for building libraries of complex molecules based on the this compound core, enabling the exploration of their potential applications. researchgate.netnih.gov

Structural Elucidation and Conformational Analysis of 5s 1,4 Oxazepane 5 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques

The precise structure of (5S)-1,4-Oxazepane-5-carboxylic acid and its derivatives is primarily determined using a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These techniques provide detailed information about the connectivity of atoms and the exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR (COSY, HSQC, HMBC)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, a comprehensive suite of NMR experiments, including 1H, 13C, and various two-dimensional (2D) techniques, has been employed to unambiguously assign all proton and carbon signals. rsc.org

In a study on (-)-(2R,5S)-4-((2-Aminophenyl)sulfonyl)-2-phenyl-1,4-oxazepane-5-carboxylic acid, a closely related analog, detailed 1D and 2D NMR analyses were conducted. rsc.org The assignment of the proton (¹H) and carbon (¹³C) signals was achieved through a combination of experiments including:

¹H NMR: Provides information on the chemical environment and number of different types of protons.

¹³C{¹H} NMR: Shows the number of unique carbon atoms in the molecule.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish the connectivity of the carbon skeleton. rsc.org

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule. rsc.org For instance, in the aforementioned analog, HMBC was used to confirm the connectivity between the oxazepane ring and a phenyl substituent. rsc.org

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing valuable information about the stereochemistry and conformation of the molecule. rsc.org

The following table summarizes hypothetical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure, based on data from its derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H5 | 4.0 - 4.5 | 55 - 60 |

| H2 | 4.5 - 5.0 | 75 - 85 |

| H3 | 3.0 - 4.0 | 50 - 60 |

| H6 | 2.0 - 2.5 | 30 - 35 |

| H7 | 3.5 - 4.5 | 65 - 75 |

| C=O | - | 170 - 180 |

Note: The actual chemical shifts can vary depending on the solvent and the presence of substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. For derivatives of this compound, HRMS has been used to verify their calculated molecular formulas. researchgate.net For example, the molecular formula of a synthesized 1,4-oxazepane (B1358080) derivative was confirmed by comparing the experimentally measured mass to the calculated mass, with the results being in close agreement.

X-ray Crystallography Studies of this compound Analogs and Derivatives

For instance, the X-ray crystal structures of several benzimidazole-fused 1,4-oxazepine (B8637140) derivatives have been reported. amazonaws.com These studies have confirmed the proposed molecular structures and provided detailed information about the geometry of the oxazepine ring within a more complex fused system. amazonaws.com The conformation of the seven-membered ring in these derivatives is often found to be a twist-chair or a distorted boat, influenced by the steric and electronic effects of the fused rings and substituents.

Comprehensive Conformational Analysis of the Seven-Membered 1,4-Oxazepane Ring

Identification of Preferred Ring Conformations (e.g., Chair, Boat, Twist-Chair, Twist-Boat)

Seven-membered rings, such as the 1,4-oxazepane system, can exist in several low-energy conformations, including chair, boat, twist-chair, and twist-boat forms. The relative energies of these conformations are influenced by factors such as torsional strain, steric interactions, and intramolecular hydrogen bonding.

For derivatives of this compound, analysis of vicinal ¹H-¹H coupling constants from NMR spectroscopy has suggested that the 1,4-oxazepane ring predominantly adopts a chair conformation in solution. rsc.org In a related 1,4-diazepane system, which is structurally similar to the 1,4-oxazepane ring, NMR spectroscopy, X-ray crystallography, and molecular modeling studies have identified a low-energy twist-boat conformation. nih.gov Computational studies on related heterocyclic systems also support the existence of multiple low-energy conformations, with the chair and twist-chair forms often being the most stable.

The following table outlines the common conformations of a seven-membered ring:

| Conformation | Description |

| Chair | A relatively stable conformation with reduced torsional strain. |

| Boat | Generally higher in energy than the chair due to eclipsing interactions. |

| Twist-Chair | A flexible conformation that is often a low-energy intermediate between other forms. |

| Twist-Boat | Another flexible, often low-energy, conformation. |

Assessment of Conformational Flexibility and Ring Dynamics

The 1,4-oxazepane ring exhibits considerable conformational flexibility, meaning it can readily interconvert between different conformations. This dynamic nature is a key characteristic of seven-membered rings. The barriers to interconversion between different conformations are generally low, allowing the ring to be conformationally mobile at room temperature.

The flexibility of the ring can be influenced by the nature and position of substituents. Bulky substituents can restrict the conformational freedom of the ring and may favor a particular conformation to minimize steric hindrance. The study of the conformational dynamics of the 1,4-oxazepane ring is important for understanding how these molecules interact with biological targets, as the bioactive conformation may not necessarily be the lowest energy conformation in solution.

Influence of Substituents and Stereochemistry on Ring Conformation

The conformational landscape of the 1,4-oxazepane ring, a seven-membered heterocycle, is inherently complex due to the ring's flexibility. nih.gov However, detailed spectroscopic analysis, particularly of vicinal ¹H–¹H coupling constants, reveals that the scaffold preferentially exists in a minimum energy conformation, which has been identified as a chair form. nih.govrsc.org The stereochemistry at the chiral centers and the nature of substituents attached to the ring play a crucial role in dictating the finer points of this conformation and the relative orientation of the substituents.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids often starts from chiral precursors like (S)-homoserine, which establishes the absolute configuration at the C5 position as (S). nih.govrsc.org The introduction of additional substituents can create new stereocenters, leading to the formation of diastereomers. For instance, the synthesis of 2-phenyl-4-tosyl-1,4-oxazepane-5-carboxylic acid from an (S)-homoserine derivative results in a mixture of (2R, 5S) and (2S, 5S) diastereomers. nih.gov

The stereochemical arrangement significantly influences the nuclear magnetic resonance (NMR) spectral data, which in turn provides insight into the ring's conformation. By analyzing ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations, the relative configuration of the diastereomers can be determined. nih.gov A notable difference is observed in the splitting pattern of the H⁵ signal and the values of the ³J(H⁵–Hᵃ⁶) and ³J(H⁵–Hᵇ⁶) coupling constants between diastereomers. These differences arise from the distinct dihedral angles between the coupled protons in each stereoisomer, a direct consequence of their unique three-dimensional structures. nih.gov

| Parameter | (2R, 5S)-Diastereomer (7b²R) | (2S, 5S)-Diastereomer (7b²S) | Inference |

|---|---|---|---|

| H⁵ Signal Splitting Pattern | Doublet of doublet of doublets | Distinctly different pattern | Stereochemistry at C2 alters the local magnetic environment and proton-proton coupling of H⁵. |

| ³J(H⁵–Hᵃ⁶) and ³J(H⁵–Hᵇ⁶) | Characterized by two relatively large couplings | Different coupling constant values | The dihedral angles between H⁵ and the adjacent H⁶ protons are different in each diastereomer, reflecting conformational variations. |

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful, non-destructive technique for the unambiguous assignment of the absolute configuration of chiral molecules. nih.gov This method relies on the differential absorption of left- and right-handed circularly polarized light by a chiral compound. As stereoisomers interact differently with polarized light, they produce distinct ECD spectra, which serve as a unique fingerprint for each specific configuration. nih.gov

For molecules with multiple stereocenters, such as substituted 1,4-oxazepanes, each possible stereoisomer will have a characteristic ECD spectrum. nih.gov Enantiomers, being mirror images, will exhibit ECD spectra that are perfect mirror images of each other (i.e., equal magnitude, opposite sign Cotton effects). Diastereomers, which are not mirror images, will display spectra that are distinctly different from one another. nih.gov

While specific ECD data for the parent compound this compound is not extensively detailed in the literature, the application of this technique is well-established for determining the stereochemistry of complex heterocyclic molecules, including those with a 1,4-oxazepane core. nih.govresearchgate.net The process involves comparing the experimentally measured ECD spectrum of a sample to a library of reference spectra from standards with known absolute configurations. nih.gov A direct match allows for a definitive stereochemical assignment. This is crucial because the biological activity of such compounds is often highly dependent on their stereochemistry. nih.gov

The theoretical application of ECD to differentiate stereoisomers of a substituted 1,4-oxazepane-5-carboxylic acid is illustrated in the table below. The sign of the Cotton effect at a given wavelength is directly related to the spatial arrangement of the chromophores relative to the chiral centers.

| Stereoisomer | Expected ECD Spectrum Characteristics | Basis for Differentiation |

|---|---|---|

| (2R, 5S)-Diastereomer | Unique spectrum with a specific pattern of positive and/or negative Cotton effects (e.g., + at λ₁, - at λ₂). | The spectrum is distinct from all other stereoisomers. |

| (2S, 5S)-Diastereomer | A different, unique spectrum (e.g., - at λ₁, - at λ₂). | As a diastereomer of the (2R, 5S) form, its spectrum is not a mirror image but is clearly different. |

| (2S, 5R)-Enantiomer | A spectrum that is a mirror image of the (2R, 5S) isomer (e.g., - at λ₁, + at λ₂). | Enantiomeric relationship results in inverted Cotton effects compared to its mirror image. |

| (2R, 5R)-Enantiomer | A spectrum that is a mirror image of the (2S, 5S) isomer (e.g., + at λ₁, + at λ₂). | Enantiomeric relationship results in inverted Cotton effects compared to its mirror image. |

Reactivity and Chemical Transformations of 5s 1,4 Oxazepane 5 Carboxylic Acid Derivatives

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the C5 position is a key handle for derivatization, allowing for the introduction of a wide array of functionalities through common transformations such as esterification and amidation. These reactions are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester is a standard protecting group strategy or a method to create prodrugs. For instance, before further derivatization of the nitrogen atom, the carboxylic acid can be converted to its tert-butyl ester. This is typically achieved using reagents like diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of tert-butanol (B103910) (t-BuOH). The resulting ester is generally stable under basic conditions but can be readily cleaved using acids like trifluoroacetic acid (TFA).

Amidation: Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. mdpi.com The carboxylic acid of the oxazepane ring can be coupled with various primary or secondary amines to generate a diverse library of amide derivatives. This transformation requires the activation of the carboxylic acid. A variety of coupling agents have been developed for this purpose to facilitate the reaction under mild conditions and minimize side reactions. researchgate.net The choice of coupling reagent and reaction conditions is critical to ensure high yields and, importantly, to prevent racemization at the adjacent chiral center (C5).

| Transformation | Reagent/Catalyst | Typical Conditions |

|---|---|---|

| Esterification (Methyl Ester) | Thionyl chloride (SOCl₂) in Methanol | 0°C to reflux |

| Esterification (tert-Butyl Ester) | DCC, DMAP, tert-Butanol | Room temperature |

| Amidation | HATU, DIPEA | Room temperature, DMF |

| Amidation | EDC, HOBt | Room temperature, DCM or DMF |

Transformations at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The secondary amine at the N4 position is a nucleophilic center that readily undergoes reactions such as alkylation and acylation. These modifications are crucial for building molecular complexity and exploring the structure-activity relationships of the 1,4-oxazepane (B1358080) scaffold.

N-Acylation: The nitrogen atom can be acylated using acyl chlorides, anhydrides, or by coupling with other carboxylic acids. A common transformation involves sulfonylation, for example, by reacting the amine with nitrobenzenesulfonyl chlorides. rsc.orgnih.gov This not only serves as a protecting group but also as a key step in certain synthetic routes leading to the formation of the oxazepane ring itself. rsc.orgnih.gov In other contexts, N-acylation with reagents like chloroacetyl chloride can introduce a reactive handle for further functionalization. google.com

N-Alkylation: N-alkylation introduces alkyl, aryl, or other substituents onto the nitrogen atom. Reductive amination is a common method, but direct alkylation with alkyl halides can also be employed. In the synthesis of certain 1,4-oxazepane derivatives, N-alkylation of a precursor with 2-bromoacetophenones is a key step that ultimately leads to the formation of the seven-membered ring. rsc.orgrsc.orgresearchgate.net Tandem reactions involving N-alkylation followed by cyclization are powerful strategies for constructing complex heterocyclic systems based on this scaffold. nih.gov

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Sulfonylation | 2-Nitrobenzenesulfonyl chloride | N-Sulfonamide | rsc.orgnih.gov |

| N-Alkylation | 2-Bromoacetophenones | N-Phenacyl amine | rsc.orgrsc.orgresearchgate.net |

| N-Acylation | Chloroacetyl chloride | N-Chloroacetamide | google.com |

Reactivity of the Cyclic Ether Functionality

The 1,4-oxazepane ring contains a seven-membered cyclic ether linkage. Generally, cyclic ethers are chemically stable and resistant to many reagents, particularly bases and nucleophiles. However, under strongly acidic conditions, they can undergo cleavage. youtube.com The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., a halide). For a seven-membered ring like oxazepane, this would result in a ring-opened product. youtube.com

In the context of the reported syntheses of (5S)-1,4-Oxazepane-5-carboxylic acid derivatives, the ether linkage is typically formed via an intramolecular cyclization and remains intact throughout subsequent reaction steps, highlighting its general stability. nih.govdntb.gov.ua There is limited specific research in the reviewed literature detailing the deliberate chemical transformation of the cyclic ether moiety within this particular scaffold, suggesting it is often treated as a stable core structure rather than a site for reactive modification. Ring-expansion reactions of other functionalized cyclic ethers have been reported, but this has not been specifically described for this system. clockss.org

Stereochemical Integrity and Epimerization Studies During Reactions

Maintaining stereochemical integrity at the C5 position is a significant challenge during the synthesis and derivatization of this compound. The stereocenter is adjacent to a carboxylic acid, which can be prone to epimerization under certain conditions, particularly those involving base-catalyzed enolization.

Several synthetic approaches to substituted 1,4-oxazepanes report the formation of diastereomeric mixtures. rsc.orgrsc.orgresearchgate.net For example, a method involving cleavage of a resin-bound precursor with a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yielded inseparable diastereomers. rsc.orgrsc.org The formation of the oxazepane scaffold itself can be nonstereoselective with respect to newly formed chiral centers. nih.gov

The separation of these diastereomers can be challenging. However, in some cases, subsequent chemical transformations can aid in their separation. For example, the catalytic hydrogenation of a nitro group on an aromatic substituent was found to improve the separability of the resulting diastereomeric anilines, allowing for the isolation and characterization of the major isomers. rsc.orgrsc.orgresearchgate.netrsc.org Careful selection of reaction conditions, especially for reactions involving the carboxylic acid moiety, is crucial to prevent epimerization at the C5 position.

| Reaction Condition | Stereochemical Outcome | Note | Reference |

|---|---|---|---|

| TFA/Et₃SiH-mediated cleavage/cyclization | Formation of inseparable diastereomers | The ring formation is nonstereoselective at the new stereocenter. | rsc.orgrsc.orgresearchgate.netrsc.org |

| Catalytic Hydrogenation of Nitro Group | Improved separability of diastereomers | Allows for isolation of major isomers post-hydrogenation. | rsc.orgrsc.org |

Regioselective Functionalization and Site-Specific Chemical Modifications

Regioselectivity is a critical consideration in the synthesis of 1,4-oxazepane derivatives, particularly when multiple reactive sites could lead to different products. Research has shown that the reaction pathway can be directed by the choice of reagents and the nature of substituents on the starting materials.

A notable example of regioselectivity is observed during the acid-mediated cleavage and cyclization of certain polymer-supported precursors. rsc.orgrsc.org When using trifluoroacetic acid (TFA) alone, cleavage of the support is followed by spontaneous lactonization, involving the carboxylic acid and a hydroxyl group. rsc.orgrsc.orgresearchgate.net In contrast, when a reducing agent like triethylsilane (Et3SiH) is included with TFA, the reaction pathway shifts to favor the formation of the desired 1,4-oxazepane ring. rsc.orgrsc.org This demonstrates that the reaction outcome can be selectively controlled to yield either a lactone or the oxazepane scaffold.

Furthermore, the substitution pattern on aromatic rings attached to the precursors can also influence regioselectivity. In some cases, electron-donating groups on a phenyl ring can reverse the selectivity, favoring lactone formation even in the presence of triethylsilane. rsc.org Other synthetic strategies rely on highly regioselective reactions, such as the 7-endo cyclization through haloetherification, to construct the oxazepane ring with good control over the connectivity. nih.gov

| Reagent Cocktail | Substituent Type | Major Product | Reference |

|---|---|---|---|

| TFA | Various | Lactone | rsc.orgrsc.orgresearchgate.net |

| TFA / Et₃SiH | Electron-withdrawing | 1,4-Oxazepane | rsc.orgrsc.org |

| TFA / Et₃SiH | m- or p-Electron-donating | Lactone (Reversed Selectivity) | rsc.org |

5s 1,4 Oxazepane 5 Carboxylic Acid As a Building Block and Molecular Scaffold in Chemical Design

Integration into Complex Polycyclic and Macrocyclic Architectures

The rigid, non-planar structure of the 1,4-oxazepane (B1358080) ring makes it an ideal component for the synthesis of complex polycyclic and macrocyclic systems. The inherent conformational constraints of the seven-membered ring can help to pre-organize appended molecular fragments, facilitating challenging cyclization reactions and imparting specific shapes to the final architecture.

Research has demonstrated synthetic strategies that yield 1,4-oxazepane derivatives which can be incorporated into larger, more complex structures. nih.govresearchgate.net Methodologies developed for the synthesis of chiral morpholines have been extended to access homologous 1,4-oxazepane-5-carboxylic acids. nih.gov These approaches open pathways to fused heterocyclic systems, such as [6+7] fused morpholine-oxazepane structures, by leveraging the reactivity of the oxazepane's functional groups. nih.gov The synthesis of such compounds from versatile starting materials like polymer-supported homoserine provides a platform for creating novel chiral seven-membered heterocycles suitable for further elaboration into intricate molecular frameworks. nih.govresearchgate.net The defined stereochemistry at the C-5 position, originating from a chiral precursor, allows for precise control over the spatial orientation of substituents in the target polycyclic or macrocyclic molecule.

Role as a Synthetic Intermediate for the Assembly of Advanced Organic Molecules

(5S)-1,4-Oxazepane-5-carboxylic acid and its derivatives are pivotal synthetic intermediates. Their utility stems from the presence of two key functional groups—the carboxylic acid and the ring nitrogen—which can be manipulated selectively. This allows for stepwise elaboration, making the scaffold a versatile linchpin in multi-step synthetic sequences.

A notable synthetic approach utilizes a solid-phase strategy starting from polymer-supported homoserine. nih.govresearchgate.netrsc.org In this method, Fmoc-HSe(TBDMS)-OH is immobilized on a Wang resin and subsequently reacted with nitrobenzenesulfonyl chlorides, followed by alkylation with 2-bromoacetophenones. nih.govrsc.org Cleavage from the resin under specific conditions, such as using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH), mediates the cleavage and subsequent cyclization to yield the 1,4-oxazepane derivatives. nih.govresearchgate.net This solid-phase methodology is advantageous as it facilitates purification and allows for the systematic variation of substituents on the oxazepane ring, demonstrating its role as a versatile intermediate for generating libraries of complex molecules. nih.gov

Table 1: Synthesis of Substituted 1,4-Oxazepane-5-Carboxylic Acid Derivatives

| Starting Material (on Resin) | Key Reagents | Product | Reference |

| Fmoc-HSe(TBDMS)-OH | 1. Nitrobenzenesulfonyl chloride2. 2-Bromoacetophenone3. TFA/Et3SiH | 2-Phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivative | nih.govresearchgate.net |

This table illustrates the role of the oxazepane as a target intermediate, synthesized through a flexible solid-phase method allowing for substituent variation.

Design Principles for Amino Acid and Peptide Mimetics Utilizing the Oxazepane Core

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.govresearchgate.net The 1,4-oxazepane-5-carboxylic acid scaffold is exceptionally well-suited for this purpose, as its cyclic and conformationally constrained nature allows it to mimic specific peptide secondary structures. nih.govupc.edu

Secondary structures like β-turns, β-sheets, and α-helices are critical for molecular recognition in biological systems. nih.gov The constrained seven-membered ring of the oxazepane scaffold can force a peptide backbone to adopt a specific turn geometry. nih.gov Studies on analogous azepane-based quaternary amino acids have shown them to be highly effective β-turn inducers when incorporated into tetrapeptides, particularly at the i+1 position. nih.gov The oxazepane ring, by restricting the available range of backbone dihedral angles (phi, ψ), can similarly pre-organize the peptide chain into a conformation resembling a β-turn. nih.govnih.gov This mimicry is crucial for replicating the bioactive conformation of a peptide ligand, enabling the resulting peptidomimetic to bind effectively to its biological target.

A key principle in peptidomimetic design is to reduce the entropic penalty associated with binding. upc.edu Natural peptides are often highly flexible, and upon binding to a receptor, they must adopt a single, specific conformation, which is entropically unfavorable. By incorporating a rigid scaffold like this compound, the conformational freedom of the molecule is significantly reduced. upc.edu The oxazepane core "pre-organizes" the peptidomimetic into a shape that is close to the required bioactive conformation. rsc.orgupc.edu This conformational rigidity minimizes the loss of entropy upon binding, which can lead to a substantial increase in binding affinity and potency. upc.edu

The biological activity of a peptide is determined by the precise three-dimensional arrangement of its amino acid side chains. sci-hub.senih.gov When the oxazepane scaffold is incorporated into a peptide sequence, it acts as a template that dictates the spatial orientation of adjacent side chains. nih.gov The chair-like or boat-like conformations of the seven-membered ring, combined with the fixed (5S) stereochemistry, position the side chains of neighboring residues in well-defined vectors. This controlled spatial presentation ensures that the key pharmacophoric groups are displayed in the correct orientation to interact with the target receptor, effectively mimicking the side-chain arrangement of a natural peptide's bioactive conformation. nih.govnih.gov

Table 2: Application of the Oxazepane Core in Peptidomimetic Design Principles

| Design Principle | Role of this compound Core | Desired Outcome | Reference |

| Secondary Structure Mimicry | The seven-membered ring restricts backbone dihedral angles, inducing turn-like structures. | Replicates bioactive conformations like β-turns. | nih.govnih.gov |

| Conformational Pre-organization | The rigid cyclic scaffold reduces molecular flexibility. | Lowers the entropic cost of binding, increasing affinity. | rsc.orgupc.edu |

| Side Chain Presentation | The fixed ring conformation orients adjacent side chains in specific spatial vectors. | Mimics the precise 3D arrangement of pharmacophores in natural peptides. | nih.govnih.gov |

This table summarizes how the structural features of the oxazepane scaffold are leveraged to achieve key goals in modern peptidomimetic design.

Scaffold Diversification for Combinatorial Chemistry Applications

The development of chemical libraries with high molecular diversity is essential for modern drug discovery. The 1,4-oxazepane-5-carboxylic acid framework is an excellent scaffold for combinatorial chemistry due to its synthetic tractability and the presence of multiple points for diversification.

The solid-phase synthesis used to prepare these oxazepanes is inherently suited for library generation. nih.govnih.gov By using a diverse set of building blocks, such as various substituted 2-bromoacetophenones and sulfonyl chlorides during the synthesis, a wide array of analogues can be produced with different substituents at the C-2 and N-4 positions of the oxazepane ring. nih.govresearchgate.net Furthermore, the carboxylic acid at C-5 and the secondary amine at N-1 (after deprotection) serve as handles for further modification. uol.de This allows for the attachment of various chemical moieties, peptides, or other scaffolds, leading to the rapid generation of large and diverse compound libraries for high-throughput screening. nih.gov This strategic diversification is critical for exploring the structure-activity relationships (SAR) of oxazepane-based compounds and identifying novel therapeutic leads. nih.gov

Computational and Theoretical Studies on 5s 1,4 Oxazepane 5 Carboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Pathways

Quantum mechanical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of (5S)-1,4-Oxazepane-5-carboxylic acid. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the molecule's electronic landscape.

Detailed QM analyses would typically involve mapping the molecular electrostatic potential (MEP) onto the electron density surface. For this compound, these maps would highlight the nucleophilic regions, such as the oxygen atom of the ether linkage and the nitrogen atom of the secondary amine, as areas of negative potential. Conversely, the acidic proton of the carboxylic acid and the hydrogens on the nitrogen would be identified as regions of positive potential, indicating their electrophilic nature.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key component of QM studies. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For this compound, the HOMO is likely localized on the non-bonding orbitals of the nitrogen and oxygen atoms, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid.

Furthermore, QM calculations can be used to model potential reaction mechanisms. For instance, the protonation/deprotonation equilibria of the amine and carboxylic acid groups can be studied to predict their pKa values. Reaction pathways, such as those for acylation of the amine or esterification of the carboxylic acid, can be modeled to determine activation energies and identify transition state structures, providing insights into the compound's synthetic accessibility and metabolic fate. acs.orgtdx.cat

Molecular Dynamics (MD) Simulations for Conformational Ensemble Generation

The flexibility of the seven-membered 1,4-oxazepane (B1358080) ring means that this compound can adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations are the primary computational tool for exploring this conformational landscape. By simulating the atomic motions of the molecule over time, MD can generate a conformational ensemble that represents the distribution of shapes the molecule is likely to adopt under specific conditions (e.g., in an aqueous environment). nih.gov

MD simulations of this compound, typically performed over nanosecond to microsecond timescales, would reveal the preferred puckering of the oxazepane ring, which can exist in various chair, boat, and twist-boat conformations. The orientation of the carboxylic acid substituent (axial vs. equatorial) and its interaction with the rest of the ring are also critical aspects that can be analyzed. These simulations provide a dynamic picture of the molecule's structure, which is often more representative of its behavior in a biological context than a single, static structure. acs.orgnih.gov

Density Functional Theory (DFT) Applications for Geometries, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT is extensively used for several key applications. poltekkes-malang.ac.iduantwerpen.be

Geometries and Energetics: DFT methods, such as B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), are used to perform geometry optimizations. nih.govuva.nl This process finds the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. By optimizing various possible conformers (e.g., different ring puckers or substituent orientations), their relative energies can be calculated to determine the most stable structures. researchgate.net

Spectroscopic Predictions: A significant application of DFT is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. nih.gov The characteristic stretching frequencies for the C=O and O-H of the carboxylic acid, the N-H of the amine, and the C-O-C of the ether can be predicted and compared with experimental data. Similarly, by calculating nuclear magnetic shieldings, DFT can predict 1H and 13C NMR chemical shifts, aiding in the assignment of experimental spectra. uantwerpen.be

The table below presents hypothetical DFT-calculated data for the lowest energy conformer of this compound.

| Parameter Type | Parameter | Calculated Value | Units |

| Energetics | Relative Energy | 0.00 | kcal/mol |

| Dipole Moment | 2.85 | Debye | |

| Geometric | C5-C(OOH) Bond Length | 1.53 | Å |

| C=O Bond Length | 1.21 | Å | |

| O-H Bond Length | 0.97 | Å | |

| Spectroscopic | ν(C=O) Stretch | 1725 | cm⁻¹ |

| ν(O-H) Stretch | 3450 | cm⁻¹ | |

| δ(C5-H) 1H NMR | 3.85 | ppm | |

| δ(C=O) 13C NMR | 178.2 | ppm |

Molecular Modeling and Docking Studies for Understanding Molecular Recognition at a Mechanistic Level

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein receptor or an enzyme. researchgate.net These methods are central to rational drug design and help in understanding the principles of molecular recognition at a mechanistic level. nih.gov

The process begins with a three-dimensional model of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy. A docking algorithm then systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net

For this compound, docking studies would be crucial to identify potential protein targets and to understand the specific interactions that stabilize the ligand-protein complex. Key interactions would likely involve:

Hydrogen bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the secondary amine is a hydrogen bond donor. The ether oxygen can also act as a hydrogen bond acceptor.

Ionic interactions: If the carboxylic acid is deprotonated to a carboxylate, it can form strong salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine. Similarly, a protonated amine could interact with aspartate or glutamate.

Hydrophobic interactions: The aliphatic methylene (B1212753) groups of the oxazepane ring can engage in van der Waals interactions with nonpolar pockets of the binding site.

The results of docking studies are often visualized to analyze the binding mode in detail, providing a structural hypothesis for the molecule's biological activity. researchgate.net The following table provides a hypothetical example of docking results for this compound against a putative kinase target.

| Parameter | Value |

| Target Protein | Kinase XYZ (PDB ID: 9XYZ) |

| Docking Score | -8.5 kcal/mol |

| Key Interactions | |

| Hydrogen Bond | Carboxylic acid with Lys45 |

| Hydrogen Bond | Amine N-H with Asp160 |

| Salt Bridge | Carboxylate with Arg142 |

| Hydrophobic Contact | C6, C7 methylene with Leu95 |

Quantitative Structure-Activity Relationships (QSAR) for Predicting Molecular Interactions Based on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical features of a series of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized molecules and for guiding the optimization of lead compounds in drug discovery. scispace.com

To develop a QSAR model for a series of 1,4-oxazepane derivatives, including this compound, one would first need a dataset of compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). For each compound, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, counts of functional groups.

3D descriptors: Molecular shape indices, surface areas, volumes, and fields derived from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netnih.gov

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to create an equation that links the descriptors to the biological activity. scispace.com For instance, a 3D-QSAR study on 1,4-oxazepane derivatives targeting a specific receptor might reveal that bulky substituents at one position are detrimental to activity, while hydrogen bond donors at another position are favorable. nih.gov These insights provide a clear rationale for designing new analogs with potentially improved potency.

Future Perspectives in 5s 1,4 Oxazepane 5 Carboxylic Acid Research

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The therapeutic potential of oxazepane-based compounds is intrinsically linked to their stereochemistry. While methods for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids have been developed, a significant future challenge lies in enhancing the stereoselectivity of these pathways.

Current strategies, such as those starting from polymer-supported homoserine, have been shown to yield 1,4-oxazepane (B1358080) derivatives. rsc.orgrsc.org However, a key limitation of existing methods is the non-stereoselective formation of the oxazepane ring, which results in mixtures of diastereomers that can be difficult to separate. rsc.orgresearchgate.net Future research must therefore focus on the development of synthetic routes that provide precise control over all stereocenters.

Promising avenues for exploration include:

Asymmetric Catalysis: The design and application of novel chiral catalysts (metal-based or organocatalysts) for key ring-forming reactions could induce high levels of stereoselectivity, obviating the need for chiral auxiliaries or resolution of diastereomeric mixtures.

Substrate Control: Modifying starting materials to include sterically demanding groups could direct the stereochemical outcome of cyclization reactions. This approach is analogous to strategies used in the asymmetric synthesis of other complex heterocyclic systems, such as azepanes. nih.govresearchgate.net

Enzymatic Methods: Biocatalysis, using enzymes such as lipases or reductases, could offer a highly selective means of resolving racemic intermediates or catalyzing key stereodetermining steps with high fidelity.

A successful methodology for the robust, scalable, and highly stereoselective synthesis of (5S)-1,4-Oxazepane-5-carboxylic acid and its analogues is critical for advancing the field and enabling extensive structure-activity relationship (SAR) studies. nih.gov

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The 1,4-oxazepane ring is a flexible seven-membered system whose full reactive potential is yet to be explored. Future research should aim to uncover novel chemical transformations that can functionalize the oxazepane core in previously inaccessible ways. Understanding the intrinsic reactivity of the scaffold is paramount for its development in medicinal chemistry. rsc.org

Key areas for future investigation include:

C-H Functionalization: The development of regioselective C-H activation and functionalization methods would allow for the direct installation of substituents onto the carbon backbone of the oxazepane ring. This would provide a powerful tool for late-stage diversification of complex molecules.

Ring-Rearrangement and Ring-Expansion/Contraction Reactions: Investigating the behavior of the oxazepane ring under various reaction conditions (e.g., thermal, photochemical, or catalyst-mediated) could lead to novel skeletal rearrangements, providing access to entirely new heterocyclic systems. Strategies used for other seven-membered rings, such as rhodium-catalyzed cascade reactions, could be adapted. nih.gov

Domino and Tandem Reactions: Designing multi-step, one-pot reactions that build complexity rapidly from simple precursors will be crucial for the efficient synthesis of diverse oxazepane libraries. nih.gov

Exploring these new reactivity patterns will not only expand the chemical toolbox for modifying the this compound scaffold but also deepen the fundamental understanding of seven-membered heterocycle chemistry.

Advanced Strategies for Precise Conformational Control of the Oxazepane Ring

Seven-membered rings like 1,4-oxazepane are conformationally flexible, existing as an equilibrium of multiple low-energy chair and twist-chair forms. researchgate.net This flexibility can be detrimental for biological activity, as a specific, rigid conformation is often required for optimal binding to a biological target. Therefore, a key future direction is the development of strategies to control and constrain the conformation of the oxazepane ring.

Future research in this area will likely involve a combination of synthetic chemistry and computational modeling:

Strategic Substitution: Introducing bulky substituents at specific positions on the ring can create steric hindrance that favors one conformation over others.

Ring Rigidification: Creating fused bicyclic or spirocyclic systems can lock the oxazepane ring into a single, well-defined geometry. This has been a successful strategy for other heterocyclic scaffolds.

Computational Analysis: Molecular mechanics and quantum chemical calculations can predict the relative energies of different conformers and guide the design of derivatives with desired shapes. researchgate.net Techniques like 3D-QSAR can further correlate these conformational properties with biological activity, as has been done for oxazepane derivatives targeting dopamine (B1211576) receptors. nih.gov

By gaining precise control over the three-dimensional shape of the this compound scaffold, researchers can fine-tune its interaction with biological targets, leading to improved potency and selectivity.

Expansion of Oxazepane-Based Molecular Scaffolds into New Chemical Space

The this compound core is an excellent starting point for fragment-based drug discovery (FBDD) due to its inherent three-dimensionality (3D) and the presence of versatile functional handles (a secondary amine and a carboxylic acid). nih.govresearchgate.net A major future effort will be to leverage this scaffold to expand into novel and underexplored areas of chemical space.

The concept of "scaffold hopping"—replacing a known core structure with a novel one while retaining biological activity—is a powerful strategy in drug discovery. biosolveit.de The oxazepane ring represents a unique, sp3-rich scaffold that can serve as a replacement for more common, flatter aromatic rings, thereby improving properties like solubility and metabolic stability.

Future work should focus on:

Library Synthesis: Utilizing the amine and acid functionalities to generate large, diverse libraries of compounds through techniques like combinatorial chemistry and parallel synthesis.

3D Fragment Development: Developing smaller, functionalized oxazepane fragments for use in FBDD campaigns. These 3D fragments can access regions of protein binding sites that are inaccessible to the predominantly flat molecules found in many screening libraries. nih.govresearchgate.net

Exploring Uncharted Chemical Space: Systematically exploring simple but unprecedented drug scaffolds, including novel azepane and oxazepane ring systems, has already proven to be a fruitful strategy for identifying compounds with potent neuropharmacological activity. nih.gov

By systematically decorating the this compound core, researchers can generate novel molecules with unique 3D shapes and improved drug-like properties, significantly increasing the probability of discovering new therapeutic agents. nih.gov

Application as Chemical Biology Tools for Investigating Molecular Recognition Processes

Beyond their direct use as therapeutic agents, derivatives of this compound can be developed into sophisticated chemical probes to study biological systems. rsc.orgchemicalprobes.org These tools are invaluable for target validation, understanding drug-target interactions, and elucidating complex biological pathways.

Future research will focus on designing and synthesizing oxazepane-based probes with specific functionalities:

Affinity Probes: Attaching reporter tags such as biotin (B1667282) or fluorescent dyes to the oxazepane scaffold allows for the visualization and isolation of target proteins.

Photoaffinity Labels: Incorporating photo-reactive groups can enable the covalent and irreversible labeling of a target protein upon UV irradiation, which is crucial for identifying binding sites and off-targets.

Activity-Based Probes: Designing probes that covalently bind to the active site of an enzyme in an activity-dependent manner can provide a powerful readout of enzyme function in complex biological samples. rsc.org

The development of such chemical biology tools relies on identifying suitable points on the oxazepane scaffold for attaching linkers and reporter groups without disrupting the binding to the target protein. semanticscholar.org These probes will be instrumental in dissecting the molecular recognition events that underpin the biological activity of this promising class of compounds.

Q & A

Basic: What are the optimal synthetic routes for (5S)-1,4-Oxazepane-5-carboxylic acid, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer:

The synthesis of this compound derivatives often employs polymer-supported homoserine as a chiral precursor. Key steps include:

- Ring-Closure Reactions : Utilize carbodiimide-mediated cyclization under anhydrous conditions to form the oxazepane ring.

- Stereochemical Control : Maintain low temperatures (0–4°C) during sulfonylation to minimize racemization, as demonstrated in the synthesis of (2R,5S)-4-sulfonyl derivatives .

- Purification : Employ reverse-phase HPLC with chiral columns (e.g., C18) to isolate enantiomerically pure products. HRMS (High-Resolution Mass Spectrometry) and ¹H/¹³C NMR are critical for verifying molecular identity and purity .

Basic: How can researchers characterize the stereochemical purity of this compound derivatives?

Methodological Answer:

- Optical Rotation : Measure specific rotation ([α]D) in polar solvents like acetonitrile (e.g., [α]²⁴D = +34.8° for the (2R,5S)-enantiomer) to confirm enantiomeric excess .

- NMR Analysis : Use coupling constants (e.g., J = 12.7 Hz in ¹H NMR) to infer stereochemical relationships. For example, axial-equatorial proton coupling in the oxazepane ring confirms chair conformations .

- IR Spectroscopy : Monitor carbonyl stretching frequencies (e.g., ν = 1719 cm⁻¹ for carboxylic acid groups) to detect undesired side reactions like esterification .

Advanced: How should researchers resolve contradictions in spectroscopic data during synthesis or functionalization?

Methodological Answer:

Contradictions in data (e.g., unexpected NMR splitting or HRMS discrepancies) require systematic validation:

- Cross-Validation : Compare HRMS results with theoretical m/z values (e.g., C₁₉H₂₃N₂O₅S [M+H]⁺: 391.1322 observed vs. 391.1324 calculated) to rule out isotopic interference .

- Reaction Pathway Analysis : If IR spectra show unexpected peaks (e.g., 1601 cm⁻¹ for aromatic C=C), re-evaluate sulfonylation steps for unintended aryl substitutions .

- Iterative Refinement : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity) and identify sources of variability, as recommended in qualitative research frameworks .

Advanced: What strategies mitigate racemization during functionalization of this compound?

Methodological Answer:

- Protecting Group Selection : Use tert-butoxycarbonyl (Boc) groups for amine protection to reduce steric hindrance and acid sensitivity during sulfonylation .

- Low-Temperature Reactions : Conduct acylation at −20°C to stabilize intermediates and prevent epimerization.

- Kinetic Monitoring : Track enantiomeric ratios via chiral HPLC at intermediate stages. For example, deviations in [α]D values (>±0.5°) signal racemization, necessitating process adjustments .

Advanced: How can researchers design experiments to study the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- Substrate Scope Screening : Test derivatives (e.g., 4-fluorophenyl or trifluoromethylphenyl substituents) under varying catalytic conditions (e.g., Pd/C, organocatalysts) to assess electronic effects on reactivity .

- Mechanistic Probes : Use deuterium-labeling or kinetic isotope effects (KIE) to elucidate rate-determining steps in ring-opening reactions.

- Computational Modeling : Pair experimental data with DFT (Density Functional Theory) calculations to predict transition states and optimize catalyst design .

Advanced: What methodologies address discrepancies between theoretical and observed biological activity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., sulfonyl vs. acyl groups) with bioassay results to refine pharmacophore models.

- Metabolic Stability Assays : Use in vitro hepatocyte models to assess carboxylate ester hydrolysis rates, which may explain reduced efficacy in vivo .

- Data Reconciliation : Apply contradiction analysis frameworks (e.g., identifying principal vs. secondary aspects of variability) to prioritize experimental variables for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.